amine](/img/structure/B13460408.png)
[1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: is an organic compound that features a unique structure combining an isoindoline ring with a propan-2-yl group and a methylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide using hydrazine or other reducing agents.
Alkylation: The isoindoline ring is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, under basic conditions to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the isoindoline ring or the propan-2-yl group using reducing agents like lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methylamine, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Oxidized derivatives of the isoindoline ring.
Reduction: Reduced forms of the isoindoline ring or propan-2-yl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can interact with various biological targets, leading to therapeutic effects.
Biochemistry: It can be used as a probe to study enzyme mechanisms and other biochemical processes.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Production: It can be utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The isoindoline ring and the methylamine group can form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with an ethylamine group instead of a methylamine group.
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with a propylamine group instead of a methylamine group.
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with a butylamine group instead of a methylamine group.
Uniqueness: The uniqueness of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methylamine group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(1,3-dihydroisoindol-2-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H18N2/c1-10(13-2)7-14-8-11-5-3-4-6-12(11)9-14/h3-6,10,13H,7-9H2,1-2H3 |
InChI-Schlüssel |
QWLKJXAEOALLHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CC2=CC=CC=C2C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
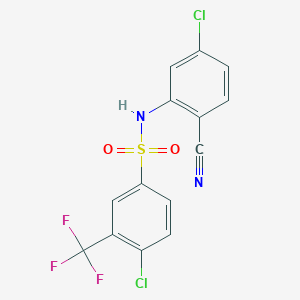
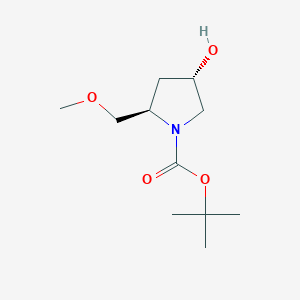
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
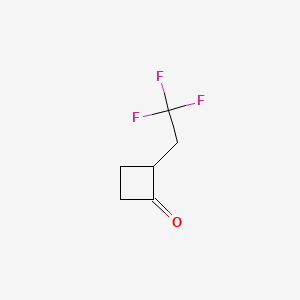
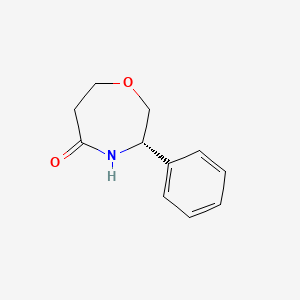

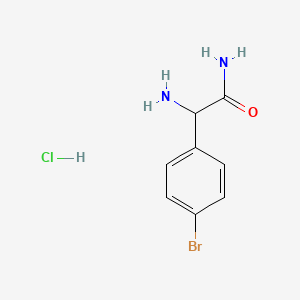
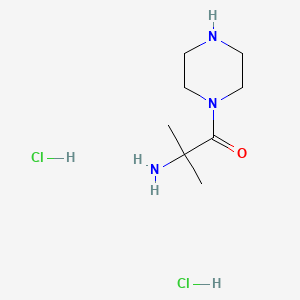
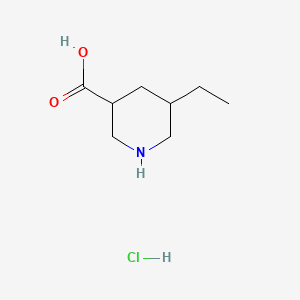

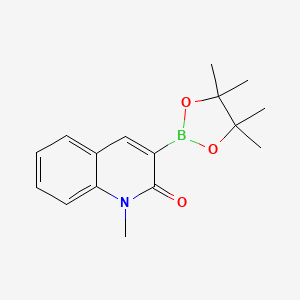

![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
